molecular formula C22H23N3O4 B2624828 4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923174-63-4

4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2624828
CAS No.: 923174-63-4
M. Wt: 393.443
InChI Key: HNTQGQCOLGPIJM-UHFFFAOYSA-N
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Description

The compound is a pyrrolo[3,4-d]pyrimidine derivative. Pyrrolopyrimidines are a class of compounds that have been studied for their diverse biological activities . The presence of the benzyloxyphenyl group suggests that it might have additional properties, as benzyloxyphenyl compounds have been used in the synthesis of various bioactive molecules .


Molecular Structure Analysis

The molecular structure of such compounds typically involves a pyrrolopyrimidine core with various substituents. The exact structure would depend on the specific locations and types of these substituents .


Chemical Reactions Analysis

Pyrrolopyrimidines can undergo a variety of chemical reactions, depending on the substituents present. For example, they can participate in coupling reactions, redox reactions, and more .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and more .

Mechanism of Action

The mechanism of action of such compounds would depend on their specific biological target. Some pyrrolopyrimidines have been studied for their ability to inhibit certain enzymes .

Future Directions

The study of pyrrolopyrimidines and related compounds is a active area of research, with potential applications in medicinal chemistry and drug discovery .

Properties

IUPAC Name

6-(2-hydroxypropyl)-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14(26)11-25-12-18-19(21(25)27)20(24-22(28)23-18)16-7-9-17(10-8-16)29-13-15-5-3-2-4-6-15/h2-10,14,20,26H,11-13H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTQGQCOLGPIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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